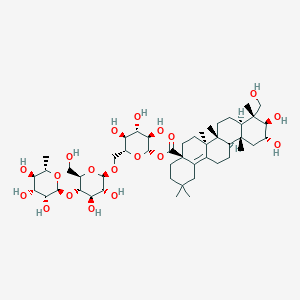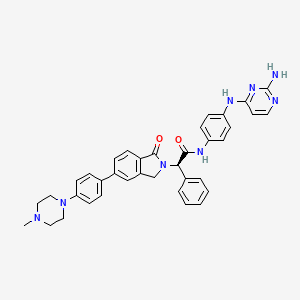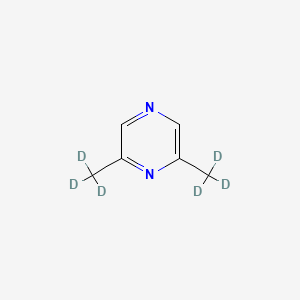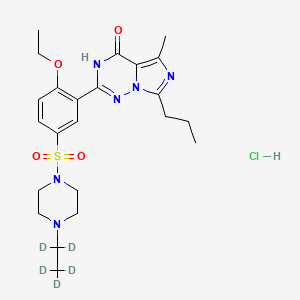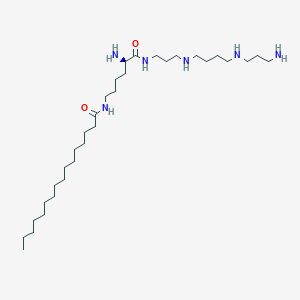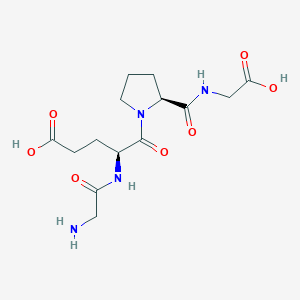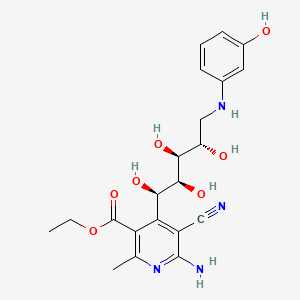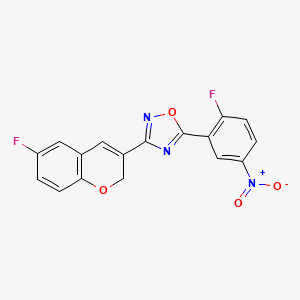
3-(6-fluoro-2H-chromen-3-yl)-5-(2-fluoro-5-nitrophenyl)-1,2,4-oxadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(6-fluoro-2H-chromen-3-yl)-5-(2-fluoro-5-nitrophenyl)-1,2,4-oxadiazole is a synthetic organic compound that belongs to the class of oxadiazoles
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-fluoro-2H-chromen-3-yl)-5-(2-fluoro-5-nitrophenyl)-1,2,4-oxadiazole typically involves the following steps:
Formation of the Chromenyl Intermediate: The chromenyl intermediate can be synthesized through a cyclization reaction involving a suitable precursor such as a 2-hydroxyacetophenone derivative.
Formation of the Oxadiazole Ring: The oxadiazole ring can be formed by reacting the chromenyl intermediate with a nitrile oxide, which can be generated in situ from a suitable precursor such as a nitro compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve high yields and purity. This may include the use of catalysts, solvents, and specific reaction conditions to enhance the efficiency of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
3-(6-fluoro-2H-chromen-3-yl)-5-(2-fluoro-5-nitrophenyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The compound may undergo oxidation reactions to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert nitro groups to amino groups or reduce other functional groups within the molecule.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may yield amines.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may exhibit biological activities such as antimicrobial, antifungal, or anticancer properties.
Medicine: The compound could be investigated for its potential therapeutic effects in treating various diseases.
Industry: It may find applications in the development of new materials or agrochemicals.
Wirkmechanismus
The mechanism of action of 3-(6-fluoro-2H-chromen-3-yl)-5-(2-fluoro-5-nitrophenyl)-1,2,4-oxadiazole would depend on its specific biological activity. Generally, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to modulation of biological pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(6-fluoro-2H-chromen-3-yl)-5-phenyl-1,2,4-oxadiazole
- 3-(6-fluoro-2H-chromen-3-yl)-5-(2-chlorophenyl)-1,2,4-oxadiazole
Uniqueness
The presence of both fluoro and nitro groups in 3-(6-fluoro-2H-chromen-3-yl)-5-(2-fluoro-5-nitrophenyl)-1,2,4-oxadiazole may impart unique chemical and biological properties compared to similar compounds. These functional groups can influence the compound’s reactivity, stability, and interactions with biological targets.
Eigenschaften
Molekularformel |
C17H9F2N3O4 |
|---|---|
Molekulargewicht |
357.27 g/mol |
IUPAC-Name |
3-(6-fluoro-2H-chromen-3-yl)-5-(2-fluoro-5-nitrophenyl)-1,2,4-oxadiazole |
InChI |
InChI=1S/C17H9F2N3O4/c18-11-1-4-15-9(6-11)5-10(8-25-15)16-20-17(26-21-16)13-7-12(22(23)24)2-3-14(13)19/h1-7H,8H2 |
InChI-Schlüssel |
WVIOJTZQQHDPIZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(=CC2=C(O1)C=CC(=C2)F)C3=NOC(=N3)C4=C(C=CC(=C4)[N+](=O)[O-])F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(2R,3R,4S,4aS,10bS)-3,8,10-trihydroxy-2-(hydroxymethyl)-9-methoxy-6-oxo-3,4,4a,10b-tetrahydro-2H-pyrano[3,2-c]isochromen-4-yl] 3,4,5-trihydroxybenzoate](/img/structure/B12378533.png)
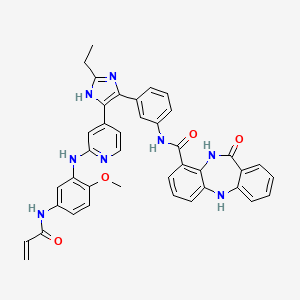

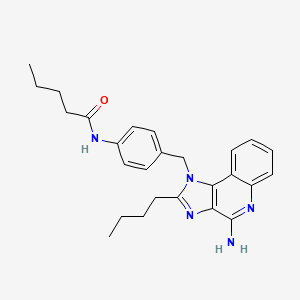
![4-(5,6-dimethoxypyridin-3-yl)-2-[(4,6-dimethylquinazolin-2-yl)amino]-1H-pyrimidin-6-one](/img/structure/B12378541.png)
